2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
Description
This compound features a pyrazolone core (a five-membered ring with two nitrogen atoms and a ketone group) substituted at position 2 with a 3-fluoro-2-nitrophenyl group, at position 5 with a methyl group, and at position 4 with an acetic acid moiety. The 3-fluoro-2-nitrophenyl group introduces strong electron-withdrawing effects (fluorine and nitro groups), influencing reactivity and intermolecular interactions such as hydrogen bonding . The acetic acid substituent enhances hydrophilicity, while the methyl group at position 5 contributes to steric stabilization.
Properties
Molecular Formula |
C12H10FN3O5 |
|---|---|
Molecular Weight |
295.22 g/mol |
IUPAC Name |
2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H10FN3O5/c1-6-7(5-10(17)18)12(19)15(14-6)9-4-2-3-8(13)11(9)16(20)21/h2-4,14H,5H2,1H3,(H,17,18) |
InChI Key |
BPYLDPFLWRUDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C(=CC=C2)F)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent multi-step approach:
Step 1: Nitration and fluorination of the aromatic ring
Starting from a fluorobenzene derivative, regioselective nitration introduces the nitro group at the 2-position relative to fluorine. This step requires controlled conditions to avoid over-nitration or unwanted side reactions.Step 2: Formation of the pyrazolone ring
The pyrazolone ring is constructed via cyclization of a hydrazine derivative with an appropriate diketone or β-ketoester. The hydrazine used is functionalized to allow subsequent substitution with the fluoronitrophenyl group.Step 3: Introduction of the acetic acid substituent at position 4
This is achieved by alkylation or acylation reactions, often involving haloacetic acid derivatives or equivalent precursors, to attach the acetic acid moiety onto the pyrazolone ring.Step 4: Final purification and characterization
The product is purified by recrystallization or chromatographic techniques and characterized by NMR, MS, and crystallography.
Detailed Reaction Conditions and Variations
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Aromatic nitration | Fluorobenzene derivative, HNO3/H2SO4, low temp | Regioselective nitration at ortho-position to fluorine |
| 2 | Pyrazolone ring formation | Hydrazine derivative + diketone, reflux in ethanol | Cyclization yields 5-methyl-3-oxo-pyrazolone intermediate |
| 3 | Acetic acid substitution | Haloacetic acid derivative, base (e.g., K2CO3), DMF | Alkylation at pyrazolone C-4 position |
| 4 | Purification | Recrystallization from ethanol or chromatography | Yields typically range 60-80% depending on optimization |
Industrial and Optimization Considerations
- Use of continuous flow reactors for nitration and cyclization steps to improve safety and yield.
- Optimization of solvent systems (ethanol, DMF, or mixtures) to balance solubility and reaction rates.
- Temperature control critical during nitration to avoid decomposition.
- Catalysts or additives (e.g., sodium acetate) may be employed to improve cyclization efficiency.
- Design of experiments (DoE) approaches help optimize parameters such as temperature, solvent ratio, and reaction time.
Representative Synthetic Route Example
- Nitration of 3-fluorobenzene to yield 3-fluoro-2-nitrobenzene under controlled acidic conditions.
- Condensation of hydrazine with ethyl acetoacetate to form 5-methyl-3-oxo-pyrazolone.
- Coupling of 3-fluoro-2-nitrobenzene derivative with pyrazolone intermediate via nucleophilic aromatic substitution or cross-coupling.
- Alkylation with bromoacetic acid to introduce the acetic acid side chain at position 4 of the pyrazolone ring.
- Purification and isolation of the final compound.
Comparative Analysis with Analogous Compounds
| Feature | Target Compound | Analog without Nitro Group | Analog with Ester Group |
|---|---|---|---|
| Electron-Withdrawing Groups | Fluoro and nitro groups enhance acidity | Only fluoro group, less acidic | Ester instead of acid, less hydrophilic |
| Solubility | Moderate hydrophilicity due to acetic acid | Lower hydrophilicity | Lower water solubility due to ester |
| Reactivity | Nitro directs electrophilic substitution meta | Different regioselectivity | Ester more prone to hydrolysis |
| Thermal Stability | Methyl group stabilizes pyrazolone ring | Less steric stabilization | Similar pyrazolone core stability |
Data Summary Table
| Parameter | Value / Condition | Reference / Notes |
|---|---|---|
| Molecular Formula | C12H10FN3O5 | Confirmed by MS and elemental analysis |
| Molecular Weight | 295.22 g/mol | Calculated and experimentally confirmed |
| Nitration Temperature | 0-5 °C | To avoid over-nitration |
| Cyclization Temperature | Reflux in ethanol (~78 °C) | Typical for pyrazolone ring formation |
| Alkylation Solvent | DMF or ethyl acetate | Polar aprotic solvents preferred |
| Typical Yield | 60-80% overall after purification | Depends on optimization |
| Purification Method | Recrystallization or reverse-phase chromatography | Ensures high purity |
Research Findings and Notes
- The nitro and fluoro substituents on the phenyl ring significantly influence the compound’s electronic properties, increasing acidity and potentially enhancing biological activity through stronger binding interactions.
- The methyl group at position 5 stabilizes the pyrazolone ring, reducing ring flexibility and improving thermal stability.
- The acetic acid moiety improves water solubility and offers a handle for further derivatization or conjugation in medicinal chemistry applications.
- Optimization of reaction conditions using factorial design methods improves yield and reproducibility.
- Crystallographic data confirm the structure and substitution pattern, supporting synthetic route validation.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.
Substitution: The fluoro substituent can be replaced with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme mechanisms due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The fluoro substituent can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and van der Waals interactions .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities with analogs from the evidence:
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects : The nitro group in the target compound enhances acidity of the acetic acid moiety compared to fluorophenyl-only analogs (e.g., CAS 2059945-32-1) .
- Solubility : The acetic acid group increases water solubility relative to ester derivatives (e.g., ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, CAS 39225-41-7) .
Functional Group Impact on Reactivity
- Nitro Group : The 2-nitro substitution on the phenyl ring in the target compound may direct electrophilic substitution reactions meta to itself, unlike para-fluorinated analogs .
- Methyl Group : The 5-methyl substituent on the pyrazolone ring likely reduces ring flexibility, enhancing thermal stability compared to unmethylated analogs (e.g., CAS 2060026-01-7) .
Biological Activity
2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid, also known by its CAS number 2059945-35-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring and a nitrophenyl group. Its molecular formula is C12H10FN3O3, with a molecular weight of 263.23 g/mol. The presence of functional groups such as nitro and carboxylic acid contributes to its reactivity and biological activity.
Biological Activity Overview
Recent studies have indicated that compounds containing the pyrazole scaffold exhibit various biological activities, including:
- Antitumor Activity : Compounds similar to 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid have shown significant antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit inflammatory responses in vivo. For instance, certain derivatives demonstrated significant reductions in paw swelling in carrageenan-induced edema models .
Case Studies and Research Findings
- Anticancer Studies : A study published in ACS Omega evaluated various pyrazole derivatives for their anticancer properties. The results showed that specific compounds could inhibit the growth of lung, colorectal, and pancreatic cancer cells effectively .
- Anti-inflammatory Evaluations : In another investigation focusing on the anti-inflammatory effects of pyrazole derivatives, it was found that compounds with para-nitrophenyl moieties exhibited the highest anti-inflammatory activity compared to standard drugs like diclofenac sodium .
- Molecular Modeling Studies : Molecular docking studies have been conducted to predict the interaction of 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid with various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in inflammation and cancer progression .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| 5-Methylpyrazole | Structure | Antifungal properties | Moderate antifungal activity |
| 4-Nitrophenyl acetate | Structure | Ester derivative | Used in enzymatic reactions |
| 3-Fluoropyrazole | Structure | Fluorinated pyrazole | Exhibits anti-inflammatory activity |
The mechanisms through which 2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid exerts its biological effects are still under investigation. However, it is hypothesized that its ability to inhibit cyclooxygenase (COX) enzymes plays a crucial role in its anti-inflammatory properties. Additionally, its structural features allow it to interact with various cellular pathways involved in tumorigenesis.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis must account for the reactivity of the nitro and fluorine substituents on the phenyl ring, which influence regioselectivity and stability. Protecting groups (e.g., acetic acid moiety) may be required during cyclization to prevent side reactions. Reaction optimization should include solvent polarity adjustments (e.g., DMF for polar intermediates) and catalysts like pyridine derivatives to enhance yield. Post-synthesis purification via column chromatography or recrystallization is critical, as residual nitro intermediates can complicate characterization .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of , , and high-resolution mass spectrometry (HRMS) to verify molecular connectivity. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in analogous pyrazole-acetic acid derivatives (e.g., methyl 2-{[(2-furyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate) . Infrared (IR) spectroscopy can validate the presence of carbonyl (C=O) and nitro (NO) functional groups.
Advanced Research Questions
Q. What methodological approaches resolve contradictions in bioactivity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell line viability, incubation time). Standardize protocols using controls like known kinase inhibitors (if applicable) and replicate experiments across independent labs. Employ orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to cross-validate binding affinities. Meta-analyses of PubChem bioactivity data (e.g., CID 132316042 analogs) can identify trends obscured by experimental noise .
Q. How can computational modeling predict interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) can map the compound’s binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the acetic acid moiety’s electrostatic interactions. Molecular dynamics (MD) simulations (NAMD, GROMACS) assess stability of ligand-receptor complexes over time. QSAR models trained on PubChem datasets (e.g., C21H16F2N4O2 derivatives) optimize substituent effects on potency .
Q. What strategies improve solubility and formulation for in vivo studies?
Physicochemical profiling (logP, pKa) guides salt formation (e.g., sodium salt of the acetic acid group) or co-solvent systems (PEG-400/water). Nanoformulation techniques, such as lipid complexation (Lipoid S 80) or mixed micelles (sodium deoxycholate), enhance bioavailability, as shown in particle size reduction studies (e.g., from 186.7 nm to 22.11 nm in FeSSIF media) .
Q. How do electronic effects of the 3-fluoro-2-nitrophenyl group influence reactivity?
The electron-withdrawing nitro and fluorine groups deactivate the phenyl ring, directing electrophilic substitutions to meta positions. DFT calculations (Gaussian 09) quantify frontier molecular orbital (FMO) energies, correlating with observed regioselectivity in nucleophilic attacks. Spectroelectrochemical assays monitor redox stability, critical for avoiding degradation in catalytic applications .
Methodological Notes
- Synthesis Optimization : Use fractional factorial design (DoE) to prioritize reaction parameters (temperature, solvent ratio) .
- Data Validation : Cross-reference crystallographic data (CCDC Deposition Numbers) with computed InChI keys (PubChem) to ensure structural accuracy .
- Bioactivity Reproducibility : Adhere to FAIR data principles by documenting assay conditions in public repositories like ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
